Triphenylsulfonium chloride

photoacid generator acid strength pKa chemically amplified resist

Solid PAGs require costly organic solvent dissolution and compatibility screening. This ready-to-use ~45% aqueous solution eliminates that step. It is the only TPS reagent proven as both a selective precipitation agent for perfluoroalkyl sulfonates and an intrinsic MALDI matrix, enabling a streamlined PFAS workflow without extra derivatization. It also generates HCl (pKa ≈ -7) under DUV exposure, preferred in low-absorbance polymer resists over superacid PAGs to prevent over-catalysis.

Molecular Formula C18H15ClS
Molecular Weight 298.8 g/mol
CAS No. 10937-76-5
Cat. No. B089291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylsulfonium chloride
CAS10937-76-5
Synonymstriphenylsulfonium ion
Molecular FormulaC18H15ClS
Molecular Weight298.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
InChIInChI=1S/C18H15S.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1
InChIKeyZFEAYIKULRXTAR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triphenylsulfonium Chloride (CAS 10937-76-5): Technical-Grade Aqueous Photoacid Generator for Lithography and Analytical Applications


Triphenylsulfonium chloride (CAS 10937-76-5) is a triarylsulfonium onium salt supplied as a technical-grade aqueous solution (~45% active content in water) containing a mixture of triphenylsulfonium chloride (1–5%), diphenyl(4-phenylthio)phenylsulfonium chloride (15–20%), and (thiodi-4,1-phenylene)bis-diphenylsulfonium dichloride (25–35%) . The triphenylsulfonium (TPS) cation absorbs UV light at approximately 233 nm, undergoing irreversible photo-induced homolytic S–C bond cleavage to generate a Brønsted acid (HCl) along with organic sulfide by-products; this photodissociation mechanism underpins its function as a photoacid generator (PAG) in chemically amplified photoresists and as a cationic photoinitiator in polymerization [1].

Why Triphenylsulfonium Chloride (CAS 10937-76-5) Cannot Be Simply Swapped with Other Triphenylsulfonium-Based Photoacid Generators


The specific CAS 10937-76-5 product is not pure triphenylsulfonium chloride but a formulated aqueous mixture of multiple sulfonium chloride species whose composition differs fundamentally from crystalline, single-anion triphenylsulfonium (TPS) PAGs such as TPS-triflate, TPS-nonaflate, or pure TPS-chloride (CAS 4270-70-6). The three critical substitution barriers are: (a) the photogenerated acid is HCl (pKₐ ≈ −7), a strong mineral acid with markedly different catalytic behavior from the superacids generated by fluorinated TPS salts (e.g., triflic acid, pKₐ ≈ −14.7) [1]; (b) the product is supplied as a ready-to-use aqueous solution, eliminating the need for organic solvent dissolution—a distinct procurement and handling advantage over solid PAGs that require solvent compatibility screening ; and (c) the mixed sulfonium composition (including thiophenoxy-bridged species) imparts a different photochemical response profile compared to structurally uniform PAGs .

Quantitative Comparative Evidence for Triphenylsulfonium Chloride (CAS 10937-76-5) Versus Closest Analogs


Photogenerated Acid Strength: Moderate HCl (pKₐ ≈ −7) Versus Superacid Triflic Acid (pKₐ ≈ −14.7) from Fluorinated TPS PAGs

Triphenylsulfonium chloride (CAS 10937-76-5) photogenerates hydrochloric acid (HCl, pKₐ ≈ −7 in aqueous solution), whereas the widely used alternative triphenylsulfonium triflate (TPS-Tf, CAS 66003-78-9) generates triflic acid (CF₃SO₃H, pKₐ = −14.7 ± 2.0) [1]. This ~7–8 order-of-magnitude difference in acid strength means that photogenerated HCl is a strong mineral acid but not a superacid, resulting in lower catalytic turnover per proton in acid-catalyzed deprotection reactions commonly used in chemically amplified resists. However, this moderated acidity may reduce unwanted acid-catalyzed side reactions and limit excessive acid diffusion during post-exposure bake (PEB), potentially improving line-edge roughness control in certain resist architectures [2].

photoacid generator acid strength pKa chemically amplified resist acid catalysis diffusion

Product Form Factor: Ready-to-Use Aqueous Solution (~45%) Versus Crystalline Solid PAGs Requiring Organic Solvent Dissolution

CAS 10937-76-5 is uniquely supplied as a technical-grade ~45% aqueous solution containing mixed sulfonium chlorides, in contrast to pure triphenylsulfonium chloride (CAS 4270-70-6, mp ~277 °C crystalline powder) and other TPS-based PAGs such as TPS-triflate (CAS 66003-78-9, crystalline solid) and TPS-nonaflate (CAS 144317-44-2, mp 84–88 °C crystalline solid) . The aqueous solution form enables direct incorporation into water-based photoresist or photoinitiator formulations without organic co-solvents, reduces handling of fine powders, and simplifies process integration for applications requiring aqueous processing conditions .

aqueous photoacid generator water-soluble PAG formulation convenience solvent-free processing

Unique Bifunctional Analytical Chemistry: Selective PFAS Enrichment Combined with Intrinsic MALDI Matrix Activity

Triphenylsulfonium chloride (TPSC, used as an aqueous solution consistent with CAS 10937-76-5) was demonstrated as a bifunctional agent for the selective enrichment of perfluoroalkyl sulfonates (PFAS) via triphenylsulfonium perfluorosulfonic acid (TPA) precipitation, followed by direct MALDI-TOF-MS detection where the triphenylsulfonium moiety of TPA serves as an intrinsic matrix, eliminating the need for an additional matrix compound [1]. No other TPS salt (including TPS-triflate, TPS-nonaflate, or TPS-hexafluoroarsenate) has been reported to perform this dual function, because the chloride counterion is essential for the precipitation exchange reaction with perfluorosulfonate analytes [1].

PFAS detection perfluoroalkyl sulfonate enrichment MALDI-TOF-MS environmental analytical chemistry

Sulfonium vs. Iodonium Cation: Higher Direct-Excitation Acid Yield in Non-Sensitizing Polymer Matrices

Under 248 nm DUV exposure (10 mJ/cm²) in a non-sensitizing PtBMA polymer matrix where acid generation proceeds primarily through direct PAG excitation, triphenylsulfonium-based PAGs (including TPSC and its TPS analogs) showed higher normalized acid yield than diphenyliodonium (DPI)-based PAGs. However, in a PHOST polymer matrix where polymer sensitization contributes, DPI-PAGs exhibit significantly enhanced acid generation that surpasses TPS-PAGs [1]. This matrix-dependent inversion of relative efficiency means that TPS-based PAGs are preferentially selected for resist platforms where direct photoexcitation dominates acid generation, as is typical in certain 248 nm and 193 nm resist formulations [1].

PAG direct excitation acid generation efficiency DUV lithography 248 nm polymer matrix sensitization

Photolytic HCl Generation Efficiency: 57% Yield in Ethanol and 49% in Methanol Under 253.7 nm Irradiation

Knapczyk and McEwen established the quantitative photoproduct distribution for triphenylsulfonium chloride photolysis in alcohol solution: irradiation at 253.7 nm for 61 hours in ethanol yielded 57% HCl, 26% diphenyl sulfide, 10% benzene, and 9% phenetole, with 34% unreacted starting material recovered; in methanol, the HCl yield was 49% with 30% diphenyl sulfide, 11% anisole, and 33% recovered TPSC [1]. Comparison with triphenylsulfonium fluoroborate under identical conditions showed essentially the same product distribution and ratios, confirming that the photochemical pathway (homolytic S–C cleavage generating the diphenylsulfinium cation radical) is determined by the TPS cation, not the anion, and that the chloride salt yields HCl with comparable photoefficiency to the fluoroborate salt yielding HBF₄ [1].

photolysis quantum efficiency triarylsulfonium photochemistry HCl photogeneration yield cage-escape recombination

Onium Salt Polymerization Efficiency: Diphenyliodonium Chloride Outperforms Triphenylsulfonium Triflate in Aqueous Acrylamide Systems

In a three-component photoinitiator system (safranine O/triethanolamine/onium salt) for aqueous acrylamide polymerization, diphenyliodonium chloride (DPIC) showed the highest polymerization rate enhancement, followed by triphenylsulfonium triflate; tetraphenylphosphonium chloride and tetraphenylarsonium chloride had negligible effect [1]. At optimized triethanolamine concentration, the TPS salt's behavior converged toward that of the iodonium salt, indicating that while TPS-based salts (including TPSC by cation-class inference) are effective accelerators, they exhibit lower intrinsic efficiency than DPI-based salts in this specific aqueous radical-mediated system [1].

photoinitiator system acrylamide polymerization onium salt efficiency safranine O/triethanolamine

Optimal Application Scenarios for Triphenylsulfonium Chloride (CAS 10937-76-5) Based on Evidence-Verified Differentiation


Environmental PFAS Monitoring via Single-Reagent Enrichment and MALDI-TOF-MS Detection

CAS 10937-76-5 (as an aqueous TPSC solution) is the only TPS-based reagent demonstrated to function simultaneously as a selective precipitation agent for perfluoroalkyl sulfonates and as an intrinsic MALDI matrix. This enables a streamlined analytical workflow for PFAS detection in environmental water samples without requiring additional matrix compounds or derivatization steps, as established by Cao et al. (2011) . No other TPS salt (triflate, nonaflate, hexafluoroarsenate, etc.) has been reported with this dual capability, making the chloride form irreplaceable for this application.

Water-Borne Photoresist and Coating Formulations Requiring Aqueous-Processable Photoacid Generation

The aqueous solution form of CAS 10937-76-5 (~45% active sulfonium chlorides) allows direct blending into water-based photoresist formulations without organic co-solvent dissolution, a significant formulation advantage over solid PAGs such as TPS-triflate or TPS-nonaflate . The photogenerated HCl (pKₐ ≈ −7) provides sufficient acid strength for deprotection chemistry in chemically amplified resists while avoiding the potential over-catalysis and excessive acid diffusion associated with superacid-generating fluorinated PAGs in certain resist architectures .

Cationic Photoinitiation in Non-Sensitizing Polymer Matrices for 248 nm and 193 nm DUV Lithography

In polymer matrices where acid generation proceeds primarily through direct PAG excitation (e.g., polymethacrylate-based resists with negligible absorbance at the exposure wavelength), TPS-cation PAGs—including TPSC—demonstrate higher normalized acid yields than DPI-cation PAGs under 248 nm DUV exposure at 10 mJ/cm² . This makes TPSC (or its aqueous solution form) the preferred cation choice for DUV resist platforms employing non-phenolic, low-absorbance polymer binders.

Industrial Textile Crosslinking and Wastewater Treatment Utilizing Sulfonium-Mediated Hydroxyl Reactivity

Triphenylsulfonium chloride reacts with hydroxyl groups to form sulfonic acid esters, enabling its use as a crosslinking agent in textile reactive dyeing and as a reactive species in wastewater treatment processes . This hydroxyl reactivity, combined with the aqueous solution delivery format of CAS 10937-76-5, supports direct application in industrial aqueous processing without the solvent-handling infrastructure required for solid, organic-soluble PAG alternatives.

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